(4-Bromophenyl)di(propan-2-yl)phosphane
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Overview
Description
(4-Bromophenyl)di(propan-2-yl)phosphane is a chemical compound with the molecular formula C12H18BrP. It is a tertiary phosphine, characterized by the presence of a phosphorus atom bonded to three organic groups. This compound is notable for its applications in various chemical reactions, particularly in the field of organophosphorus chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)di(propan-2-yl)phosphane typically involves the reaction of 4-bromophenylmagnesium bromide with di(propan-2-yl)chlorophosphine. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually refluxed in an appropriate solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)di(propan-2-yl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the bromine atom is replaced by other substituents.
Coupling Reactions: It is commonly used in palladium-catalyzed coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Substitution: Reagents such as organolithium or Grignard reagents are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, substituted phosphines, and various coupled products depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Bromophenyl)di(propan-2-yl)phosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biology: The compound is studied for its potential use in biological systems as a probe or reagent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of (4-Bromophenyl)di(propan-2-yl)phosphane involves its ability to coordinate with transition metals, forming stable complexes. These complexes facilitate various catalytic processes, such as cross-coupling reactions, by stabilizing reactive intermediates and lowering activation energies. The phosphorus atom in the compound acts as a nucleophile, participating in the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine with similar applications in catalysis.
Di-tert-butylphosphine: Known for its use in similar catalytic processes but with different steric and electronic properties.
(4-Methylphenyl)di(propan-2-yl)phosphane: A structurally similar compound with a methyl group instead of a bromine atom.
Uniqueness
(4-Bromophenyl)di(propan-2-yl)phosphane is unique due to the presence of the bromine atom, which can participate in additional substitution reactions, providing versatility in synthetic applications. Its specific steric and electronic properties make it a valuable ligand in various catalytic processes .
Properties
CAS No. |
651330-03-9 |
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Molecular Formula |
C12H18BrP |
Molecular Weight |
273.15 g/mol |
IUPAC Name |
(4-bromophenyl)-di(propan-2-yl)phosphane |
InChI |
InChI=1S/C12H18BrP/c1-9(2)14(10(3)4)12-7-5-11(13)6-8-12/h5-10H,1-4H3 |
InChI Key |
YPSLFUKCHBSNRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)P(C1=CC=C(C=C1)Br)C(C)C |
Origin of Product |
United States |
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